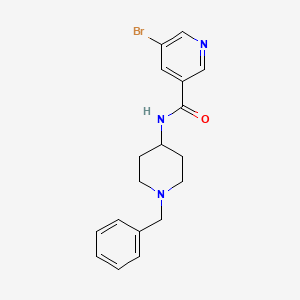![molecular formula C23H27N3O B10806765 (E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B10806765.png)
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide is a synthetic organic compound characterized by its adamantyl and quinoxaline moieties. The adamantyl group is known for its rigidity and bulkiness, while the quinoxaline ring is a heterocyclic aromatic compound. This combination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Quinoxaline Derivative: The quinoxaline ring is synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Coupling Reaction: The adamantyl intermediate is then coupled with the quinoxaline derivative through a condensation reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of (E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The quinoxaline ring can participate in π-π interactions and hydrogen bonding, further modulating its biological activity. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
Adamantane derivatives: Compounds with the adamantyl moiety, known for their stability and unique properties.
Quinoxaline derivatives: Compounds with the quinoxaline ring, widely studied for their biological activities.
Uniqueness
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide is unique due to the combination of the adamantyl and quinoxaline moieties, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Eigenschaften
Molekularformel |
C23H27N3O |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide |
InChI |
InChI=1S/C23H27N3O/c1-15(23-11-16-8-17(12-23)10-18(9-16)13-23)25-22(27)7-6-19-14-24-20-4-2-3-5-21(20)26-19/h2-7,14-18H,8-13H2,1H3,(H,25,27)/b7-6+ |
InChI-Schlüssel |
CZBLHNOMJXRUMF-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)/C=C/C4=NC5=CC=CC=C5N=C4 |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C=CC4=NC5=CC=CC=C5N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Azepane-1-carbonyl)-7a-(4-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B10806687.png)
![7-Methyl-4-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B10806688.png)
![[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B10806697.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B10806732.png)
![1-[3-[(5-Piperidin-1-ylsulfonylpyridin-2-yl)amino]propyl]pyrrolidin-2-one](/img/structure/B10806740.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B10806741.png)

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 5-methylthiophene-2-carboxylate](/img/structure/B10806756.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]ethanone](/img/structure/B10806757.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-1-one](/img/structure/B10806758.png)
![1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine](/img/structure/B10806770.png)
![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10806772.png)
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806778.png)
